molecular formula C14H15N7O2 B2873584 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2200040-29-3

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2873584
CAS No.: 2200040-29-3
M. Wt: 313.321
InChI Key: ACNZXJKETGWQJH-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Azetidines, on the other hand, are four-membered cyclic amines that are often used in drug discovery due to their ability to mimic peptide bonds and project functional groups in defined spatial orientations.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . Azetidines can be synthesized through a variety of methods, including cyclization reactions of β-amino acids or β-lactam synthesis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives and azetidines can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including cycloaddition with dipolarophiles . Azetidines, due to their strained ring structure, can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives and azetidines can be analyzed using techniques such as thermal analysis , spectroscopic analysis , and electrochemical analysis .

Scientific Research Applications

Synthetic Methodologies

Research in synthetic chemistry has developed various methods for preparing heterocyclic compounds, including triazolo[4,3-b]pyridazines and other azines, which are valuable for pharmaceutical and material science applications. For example, studies have focused on the synthesis of 1,2,3-triazolo[4,5-d]pyrimidin-7-ones and their derivatives, showcasing methods to introduce diverse substituents into the heterocyclic framework (Kislyi et al., 2003; Farghaly, 2008). These synthetic approaches are crucial for the development of compounds with specific biological activities or material properties.

Anticancer Activities

The exploration of heterocyclic compounds in cancer research has revealed promising anticancer activities. For instance, derivatives of triazolo[4,3-b]pyridazines have been investigated for their antiproliferative effects against various cancer cell lines (Ilić et al., 2011). The modification of heterocyclic cores with different substituents can lead to compounds with significant biological activities, highlighting the potential for the compound to serve as a scaffold for developing new anticancer agents.

Antimicrobial Properties

Heterocyclic compounds also exhibit antimicrobial properties, making them valuable in the search for new antibiotics and antifungal agents. Research has shown that certain heterocyclic derivatives possess moderate to high activity against bacterial and fungal species, underscoring the potential of such compounds in addressing antimicrobial resistance (Abdel‐Aziz et al., 2008; Riyadh, 2011). This area of research is particularly relevant given the ongoing need for novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives and azetidines can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives and azetidines can vary widely depending on their specific structures. Some derivatives may exhibit low toxicity and good environmental compatibility, while others may be hazardous .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives and azetidines could involve the design and synthesis of new derivatives with improved biological activities, better selectivity towards biological targets, and improved safety profiles .

Properties

IUPAC Name

N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2/c1-9-5-11(18-23-9)14(22)19(2)10-6-20(7-10)13-4-3-12-16-15-8-21(12)17-13/h3-5,8,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNZXJKETGWQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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